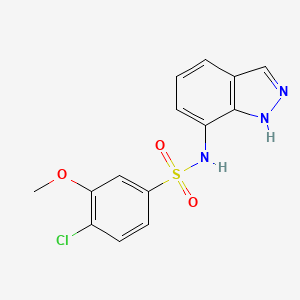![molecular formula C17H11N5OS B11071485 2-amino-4-(3-methylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071485.png)
2-amino-4-(3-methylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including pyridine, thiazole, and pyrimidine, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methylphenylamine with a suitable thiazole derivative, followed by cyclization with a pyrimidine precursor, can yield the desired compound . Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fused rings allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1,3,4-OXADIAZOLE DERIVATIVES: Known for their antimicrobial and anticancer activities.
2-AMINOTHIAZOLE DERIVATIVES: Exhibits potent anticancer properties and is used in drug discovery.
INDOLE DERIVATIVES: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-AMINO-4-(3-METHYLPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE apart is its unique structural combination of pyridine, thiazole, and pyrimidine rings, which confer a broad spectrum of reactivity and biological activity. This structural complexity allows for versatile applications in various scientific and industrial fields.
Properties
Molecular Formula |
C17H11N5OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
12-amino-10-(3-methylphenyl)-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile |
InChI |
InChI=1S/C17H11N5OS/c1-9-3-2-4-10(7-9)12-11(8-18)14(19)20-15-13(12)16(23)21-17-22(15)5-6-24-17/h2-7H,1H3,(H2,19,20) |
InChI Key |
AUBZIZOWVWGSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate](/img/structure/B11071417.png)
![4-(2-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11071423.png)
![1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide](/img/structure/B11071430.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B11071438.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11071439.png)
![Dimethyl 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-7-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11071447.png)

![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B11071457.png)
![1-[(4-bromophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11071465.png)
![(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11071469.png)

![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-(2-fluorobenzyl)-2H-tetrazol-2-yl]benzoate](/img/structure/B11071499.png)
![5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B11071508.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
